
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as BCFQ, is a quinolone antibiotic that has been widely used in scientific research. It was first synthesized in 1997 by a group of researchers at Bristol-Myers Squibb, and has since become a valuable tool in the study of bacterial DNA gyrase inhibition and antibiotic resistance.
作用机制
The mechanism of action of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the binding of the drug to the A subunit of bacterial DNA gyrase, which causes a conformational change in the enzyme and prevents it from carrying out its normal functions. This ultimately leads to the inhibition of bacterial DNA replication and transcription, which results in bacterial cell death.
生化和生理效应
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been shown to have a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some strains that are resistant to other quinolone antibiotics. It is generally well-tolerated by humans and has a low toxicity profile. However, it has been shown to have some adverse effects on the liver and kidneys in animal studies.
实验室实验的优点和局限性
One of the main advantages of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its potent activity against a wide range of bacterial strains. It is also relatively easy to synthesize and has a low cost compared to other antibiotics. However, one limitation of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research involving 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of interest is the development of new quinolone antibiotics that are more effective against antibiotic-resistant strains of bacteria. Another potential direction is the study of the role of efflux pumps in antibiotic resistance and the development of new drugs that can overcome this mechanism of resistance. Additionally, 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid could be used as a tool to study the mechanism of action of other antibiotics and their interactions with bacterial DNA gyrase.
合成方法
The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves a multi-step process that begins with the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid with cyclopropylamine to form the corresponding cyclopropylamine derivative. This intermediate is then reacted with 8-bromo-1-chloro-4-oxoquinoline-3-carboxylic acid to yield the desired product.
科学研究应用
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been used extensively in scientific research to study the mechanism of action of quinolone antibiotics and their interactions with bacterial DNA gyrase. It has been shown to be a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication and transcription. 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also been used to study the role of efflux pumps in antibiotic resistance, as it is a substrate for some of these pumps.
属性
CAS 编号 |
182868-35-5 |
|---|---|
产品名称 |
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |
分子式 |
C18H19BrFN3O3 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
8-bromo-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19BrFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
InChI 键 |
ZBTVXBLYDBQQDF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
规范 SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
同义词 |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro -7-(3-methyl-1-piperazinyl)-4-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



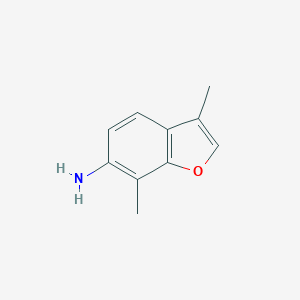
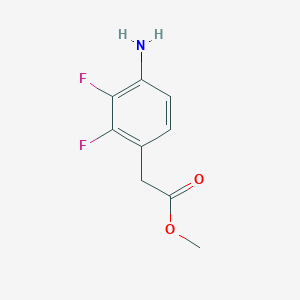
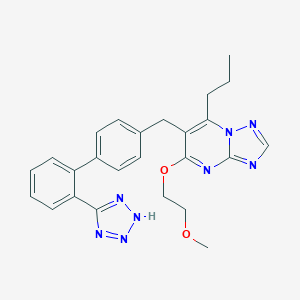
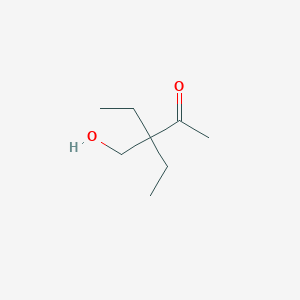
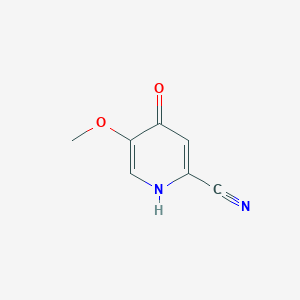
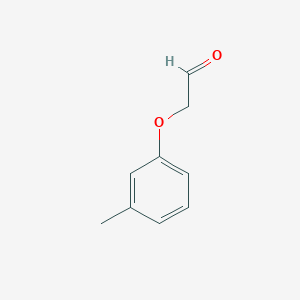
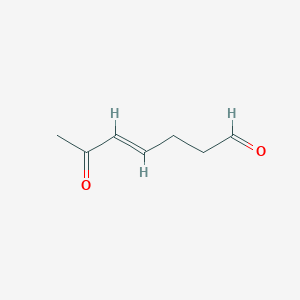
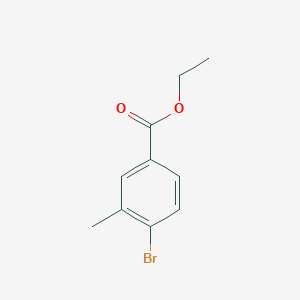


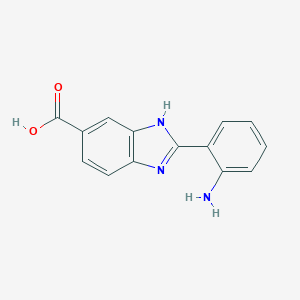
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

